Cas no 20873-28-3 (CINNOLINE, 4,6-DIMETHYL-)
CINNOLINE, 4,6-DIMETHYL- Chemical and Physical Properties
Names and Identifiers
-
- CINNOLINE, 4,6-DIMETHYL-
- 4,6-Dimethyl-cinnoline
- SCHEMBL8404440
- SFYXKILVPLPBKP-UHFFFAOYSA-N
- 4,6-dimethylcinnoline
- 20873-28-3
-
- Inchi: 1S/C10H10N2/c1-7-3-4-10-9(5-7)8(2)6-11-12-10/h3-6H,1-2H3
- InChI Key: SFYXKILVPLPBKP-UHFFFAOYSA-N
- SMILES: N1C2C=CC(C)=CC=2C(=CN=1)C
Computed Properties
- Exact Mass: 158.084398327g/mol
- Monoisotopic Mass: 158.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 25.8Ų
CINNOLINE, 4,6-DIMETHYL- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A367038-1g |
4,6-Dimethylcinnoline |
20873-28-3 | 97% | 1g |
$830.0 | 2025-02-21 | |
| Chemenu | CM514437-1g |
4,6-Dimethylcinnoline |
20873-28-3 | 97% | 1g |
$*** | 2023-03-30 |
CINNOLINE, 4,6-DIMETHYL- Suppliers
CINNOLINE, 4,6-DIMETHYL- Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on CINNOLINE, 4,6-DIMETHYL-
CINNOLINE, 4,6-DIMETHYL- (CAS No. 20873-28-3): A Comprehensive Overview in Modern Chemical Research
The compound CINNOLINE, 4,6-DIMETHYL- (CAS No. 20873-28-3) represents a significant area of interest in the realm of chemical and pharmaceutical research. This heterocyclic aromatic compound, characterized by its unique structural and functional properties, has garnered attention due to its potential applications in various scientific domains. Understanding its chemical profile, synthesis methods, and emerging research applications is crucial for leveraging its full potential.
CINNOLINE, 4,6-DIMETHYL- belongs to the class of nitrogen-containing heterocycles, which are widely recognized for their diverse biological activities. The presence of two methyl groups at the 4 and 6 positions enhances its reactivity and makes it a valuable intermediate in organic synthesis. This compound's molecular structure consists of a benzene ring fused with a pyridine ring, with nitrogen at the 1-position and methyl groups at specified locations.
The synthesis of CINNOLINE, 4,6-DIMETHYL- typically involves multi-step organic reactions that highlight the compound's versatility. Common synthetic pathways include Friedel-Crafts alkylation followed by cyclization or condensation reactions with appropriate precursors. These synthetic routes have been optimized to ensure high yield and purity, making the compound suitable for further functionalization and application in pharmaceuticals.
In recent years, CINNOLINE, 4,6-DIMETHYL- has been explored for its pharmacological properties. Researchers have been particularly interested in its potential as a scaffold for drug development due to its ability to interact with various biological targets. Preliminary studies suggest that this compound exhibits inhibitory effects on certain enzymes and receptors, which could be beneficial in treating inflammatory diseases and neurological disorders.
One of the most promising areas of research involving CINNOLINE, 4,6-DIMETHYL- is its role in developing novel anticancer agents. The compound's unique structure allows it to disrupt key signaling pathways involved in cancer cell proliferation. Recent studies have demonstrated its ability to induce apoptosis in cancer cells while minimizing toxicity to healthy cells. This selective toxicity makes it an attractive candidate for further development into a therapeutic agent.
Additionally, CINNOLINE, 4,6-DIMETHYL- has shown promise in the field of antimicrobial research. Its ability to interfere with bacterial cell wall synthesis and metabolic processes makes it effective against a range of bacterial strains. This property is particularly relevant in the context of rising antibiotic resistance rates, where novel antimicrobial agents are urgently needed.
The compound's potential extends beyond pharmaceutical applications into materials science. Its aromatic structure and electron-rich nature make it a candidate for use in organic electronics and photovoltaic devices. Researchers are exploring its utility as a component in organic light-emitting diodes (OLEDs) and solar cells due to its ability to absorb light across a broad spectrum.
The chemical stability of CINNOLINE, 4,6-DIMETHYL- under various conditions is another area of focus. Studies have investigated its behavior under different temperatures, pH levels, and exposure to light or oxygen. These studies are essential for determining its shelf life and optimizing storage conditions to maintain its integrity for long-term applications.
In conclusion, CINNOLINE, 4,6-DIMETHYL- (CAS No. 20873-28-3) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it valuable in pharmaceutical development, antimicrobial research, and materials science. Continued exploration of its properties and applications will likely uncover even more innovative uses for this versatile chemical entity.
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